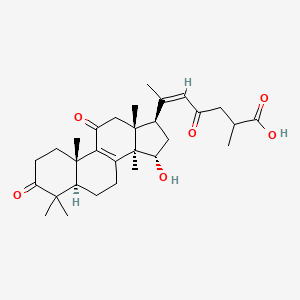
15a-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15a-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid is a lanostane triterpenoid derived from the fungus Ganoderma curtisii . This compound is known for its biological activity, particularly its ability to inhibit nitric oxide production in lipopolysaccharide-induced microglia . It is a white to off-white solid with a molecular weight of 498.65 g/mol and a molecular formula of C30H42O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15a-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid typically involves the extraction and purification from natural sources such as Ganoderma curtisii . The compound can be isolated using chromatographic techniques, followed by crystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally involves large-scale extraction from fungal cultures. The process includes fermentation, extraction, and purification steps to obtain the desired compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
15a-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
15a-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid has several scientific research applications:
Chemistry: Used as a reference compound in the study of lanostane triterpenoids.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 15a-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid involves the inhibition of nitric oxide production in lipopolysaccharide-induced microglia . This is achieved through the modulation of signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS). The compound targets specific molecular pathways involved in inflammation, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Lanosterol: A precursor in the biosynthesis of steroids, similar in structure but lacks the specific hydroxyl and oxo groups present in 15a-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid.
Ergosterol: Another fungal sterol, structurally similar but with different functional groups and biological activities.
Betulinic Acid: A triterpenoid with anti-inflammatory and anticancer properties, structurally related but with distinct functional groups.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and oxo groups, which confer its distinctive biological activities, particularly its ability to inhibit nitric oxide production .
Properties
Molecular Formula |
C30H42O6 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(Z)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H42O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h12,17,20,22,24,34H,8-11,13-15H2,1-7H3,(H,35,36)/b16-12-/t17?,20-,22+,24+,28+,29-,30-/m1/s1 |
InChI Key |
GCIVDMXLMRSHLO-VITWSGEVSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(/C)\[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
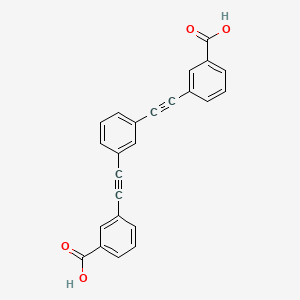
![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)


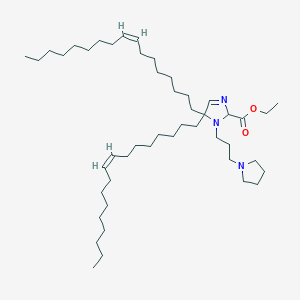
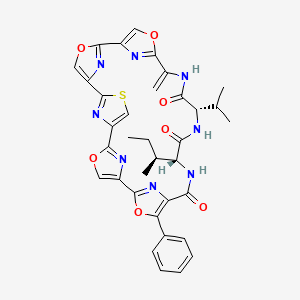
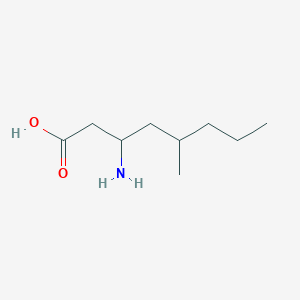
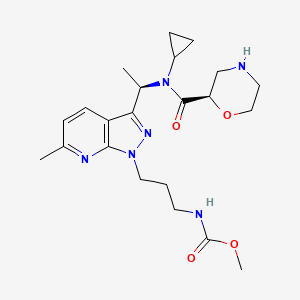
![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[7-(2,5-dioxopyrrol-1-yl)heptanoylamino]propanoyl]amino]propanoyl]amino]-N-(4-hydroxyphenyl)-N'-tritylbutanediamide](/img/structure/B11930599.png)
